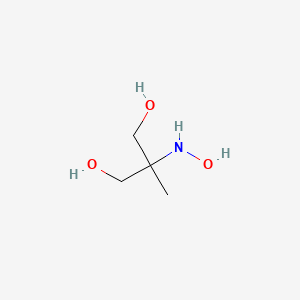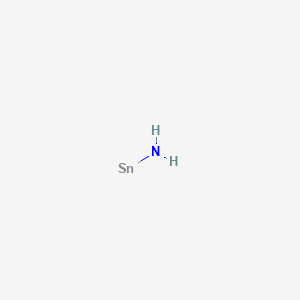
Aminostannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stannanamine is a compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. It is characterized by the presence of a tin (Sn) atom bonded to an amine group, making it a member of the organotin compounds. These compounds are known for their versatility in chemical reactions and their utility in different industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Stannanamine can be synthesized through several methods. One common approach involves the reaction of an organotin halide with an amine. For example, the reaction of tributyltin chloride with an amine under controlled conditions can yield stannanamine. The reaction typically requires a solvent such as toluene and is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of stannanamine may involve large-scale reactions using similar principles as laboratory synthesis but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Stannanamine undergoes various chemical reactions, including:
Oxidation: Stannanamine can be oxidized to form organotin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: Stannanamine can participate in substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields organotin oxides, while substitution reactions can produce a variety of organotin derivatives .
Wissenschaftliche Forschungsanwendungen
Stannanamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: Stannanamine derivatives are studied for their potential biological activity, including antimicrobial properties.
Medicine: Research is ongoing into the use of stannanamine compounds in drug development, particularly for their potential anticancer properties.
Industry: Stannanamine is used in the production of polymers and as a stabilizer in PVC
Wirkmechanismus
The mechanism of action of stannanamine involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their function. The exact pathways involved depend on the specific stannanamine derivative and its target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tributyltin chloride
- Triphenyltin hydroxide
- Dibutyltin dichloride
Comparison
Stannanamine is unique among organotin compounds due to its specific structure and reactivity. Compared to tributyltin chloride, stannanamine may exhibit different reactivity patterns in substitution reactions. Similarly, its biological activity can differ significantly from that of triphenyltin hydroxide and dibutyltin dichloride, making it a compound of interest for specialized applications .
Stannanamine’s versatility and unique properties make it a valuable compound in various fields of research and industry
Eigenschaften
Molekularformel |
H2NSn |
|---|---|
Molekulargewicht |
134.73 g/mol |
InChI |
InChI=1S/H2N.Sn/h1H2;/q-1;+1 |
InChI-Schlüssel |
STFSECMHVCFKFX-UHFFFAOYSA-N |
Kanonische SMILES |
N[Sn] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


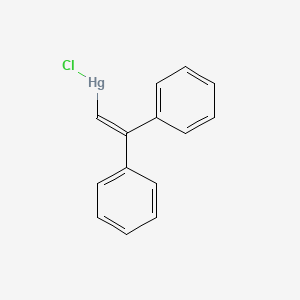
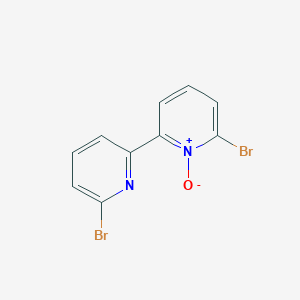


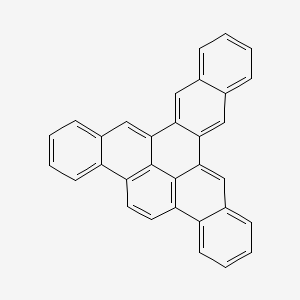
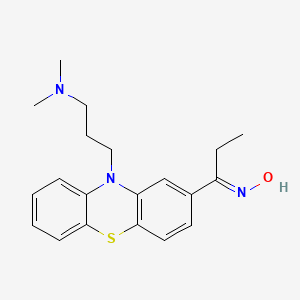
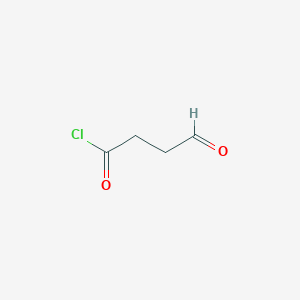

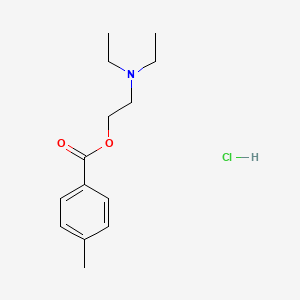
![N-Phenyl-N-[(trimethylsilyl)methyl]aniline](/img/structure/B14696188.png)
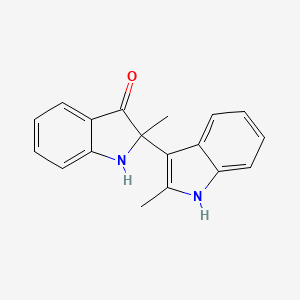
![5-Methyl-7-(propan-2-yl)-2,3-dioxabicyclo[2.2.2]octane](/img/structure/B14696211.png)
![2-Oxatricyclo[4.2.0.0~1,3~]octane](/img/structure/B14696215.png)
